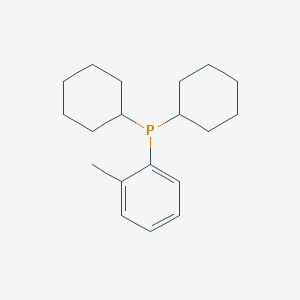

Dicyclohexyl(2-methylphenyl)phosphine

Description

Properties

IUPAC Name |

dicyclohexyl-(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHYBAIPMJGEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340028 | |

| Record name | Dicyclohexyl(2-methylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173593-25-4 | |

| Record name | Dicyclohexyl(2-methylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(2-methylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dicyclohexyl(2-methylphenyl)phosphine: A Cornerstone Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Dicyclohexyl(2-methylphenyl)phosphine in Catalysis

In the landscape of modern synthetic chemistry, the strategic design of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions. This compound, also known as (o-Tolyl)dicyclohexylphosphine, has emerged as a highly effective ligand, particularly in palladium- and nickel-catalyzed transformations. Its unique combination of steric bulk and electron-donating properties, conferred by the two cyclohexyl groups and the ortho-tolyl substituent, allows for the efficient coupling of a wide range of substrates, including challenging and sterically hindered starting materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed experimental protocols for its use in key organic transformations.

Core Attributes and Physicochemical Properties

This compound is a solid phosphine ligand that is relatively stable to air, making it easier to handle compared to many other phosphine ligands.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 173593-25-4 | [1] |

| Molecular Formula | C₁₉H₂₉P | [1] |

| Molecular Weight | 288.41 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 90-93 °C | [1] |

| Functional Group | Phosphine | [1] |

Structural and Electronic Profile

The efficacy of this compound as a ligand stems from its distinct structural and electronic characteristics. The two bulky cyclohexyl groups create a large cone angle, which promotes the formation of monoligated, highly reactive palladium(0) species, a key intermediate in many catalytic cycles. The ortho-methyl group on the phenyl ring further enhances the steric hindrance around the phosphorus atom, which can be crucial for promoting reductive elimination and preventing catalyst deactivation. Electronically, the cyclohexyl groups are strong sigma-donors, increasing the electron density on the phosphorus atom and, consequently, the metal center to which it coordinates. This enhanced electron density facilitates the oxidative addition of aryl halides, particularly less reactive aryl chlorides, to the metal center.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent derived from 2-bromotoluene with dicyclohexylphosphine chloride. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

2-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dicyclohexylphosphine chloride

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Grignard Reagent Formation: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings. The flask is flushed with argon or nitrogen. A small crystal of iodine is added to activate the magnesium. A solution of 2-bromotoluene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Phosphine Synthesis: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of dicyclohexylphosphine chloride in anhydrous toluene is added dropwise to the Grignard reagent with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent such as hexanes to afford the product as a white solid.

Applications in Cross-Coupling Reactions

This compound has proven to be a versatile and highly effective ligand in a variety of palladium- and nickel-catalyzed cross-coupling reactions.[1] Its ability to promote the coupling of challenging substrates, such as unactivated and deactivated aryl chlorides, makes it a valuable tool in modern organic synthesis.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura reactions enables the efficient coupling of aryl chlorides with arylboronic acids.[2] The steric bulk and electron-rich nature of the ligand facilitate the key steps of the catalytic cycle, leading to high yields of the desired biaryl products.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Toluene

-

Water

-

Dodecane (internal standard for GC analysis, optional)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with palladium(II) acetate and this compound. The aryl chloride, arylboronic acid, and base are then added.

-

Solvent Addition: Anhydrous toluene and water are added to the reaction vessel. If using an internal standard for analysis, a stock solution of dodecane in toluene can be used.

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for the specified time (usually a few hours to overnight).

-

Monitoring and Work-up: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has been shown to be an effective ligand for the palladium-catalyzed amination of aryl halides, including challenging aryl chlorides.[3][4] The ligand's properties facilitate the coupling of a wide range of amines with aryl halides to produce aryl amines, which are important building blocks in pharmaceuticals and materials science.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Amine

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Anhydrous toluene or dioxane

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with Pd₂(dba)₃, this compound, and the base. The aryl halide and the amine are then added.

-

Solvent Addition: Anhydrous toluene or dioxane is added to the reaction vial.

-

Reaction Execution: The vial is sealed and the reaction mixture is stirred at the desired temperature (often in the range of 80-110 °C) for the required time.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired aryl amine.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also cause long-lasting harmful effects to aquatic life (H413).[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Conclusion

This compound has established itself as a valuable and versatile ligand in the field of organic synthesis. Its unique combination of steric bulk and electron-donating properties makes it highly effective in a range of challenging cross-coupling reactions, particularly those involving aryl chlorides. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful tool in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules with significant applications.

References

-

PubChem. This compound. [Link]

-

Hoshi, T., et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Request PDF. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

-

Request PDF. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

A Technical Guide to the Synthesis of Dicyclohexyl(2-methylphenyl)phosphine

Abstract: Dicyclohexyl(2-methylphenyl)phosphine, a member of the sterically demanding and electron-rich Buchwald-type phosphine ligands, is a critical component in modern transition-metal-catalyzed cross-coupling reactions. Its unique combination of a bulky dicyclohexylphosphino group and an ortho-substituted aryl moiety imparts high catalytic activity, particularly in challenging transformations involving sterically hindered substrates or unreactive aryl chlorides.[1][2] This guide provides an in-depth examination of the predominant synthetic pathway for this valuable ligand: the Grignard-based nucleophilic substitution. We will dissect each critical stage of the synthesis, from the preparation of key precursors to the final coupling reaction, emphasizing the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of an unsymmetrical tertiary phosphine such as this compound is most logically approached by forming a phosphorus-carbon bond between two distinct fragments. The Grignard reaction is an exceptionally well-suited and widely adopted method for this purpose, offering a robust and scalable route.[3][4][5]

A retrosynthetic disconnection of the target molecule reveals two primary synthons: a nucleophilic 2-methylphenyl (o-tolyl) component and an electrophilic dicyclohexylphosphine moiety.

-

Nucleophilic Partner: The 2-tolyl anion is conveniently generated in situ as a Grignard reagent, 2-tolylmagnesium bromide, from the corresponding aryl halide, 2-bromotoluene.

-

Electrophilic Partner: The dicyclohexylphosphino group is introduced via its halide derivative, dicyclohexylphosphine chloride (Cy₂PCl), which serves as an excellent electrophile at the phosphorus center.

The overall synthetic strategy is therefore a convergent, two-part process: the independent preparation of these two key intermediates, followed by their coupling to form the final product.

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Key Precursors

The success of the final coupling step is entirely dependent on the quality and availability of the two precursor molecules. This section details their reliable preparation.

Preparation of 2-Tolylmagnesium Bromide

The formation of a Grignard reagent is a surface reaction between an organic halide and magnesium metal in an ethereal solvent.[6] While routine for many substrates, the preparation of 2-tolylmagnesium bromide requires careful attention to detail to overcome potential initiation difficulties and side reactions.

Causality Behind Experimental Choices: The primary challenge in this step is the steric hindrance imposed by the ortho-methyl group on 2-bromotoluene, which can slow the rate of Grignard formation.[7] This sluggishness can promote a significant side reaction: Wurtz coupling. In this process, an already-formed molecule of 2-tolylmagnesium bromide reacts with a molecule of unreacted 2-bromotoluene in solution, leading to the formation of 2,2'-dimethylbiphenyl and reducing the yield of the desired reagent.[7][8]

To mitigate this, the protocol is designed to favor the reaction at the magnesium surface over the reaction in solution. This is achieved by the slow, dropwise addition of the 2-bromotoluene, which keeps its concentration in the bulk solution low.[7] Rigorously anhydrous conditions are paramount, as any trace of water will protonolyze and destroy the Grignard reagent.[6][9]

Experimental Protocol: 2-Tolylmagnesium Bromide

-

Glassware Preparation: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried (>120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. Equip the condenser and dropping funnel with drying tubes containing anhydrous calcium chloride or a nitrogen/argon inlet/outlet.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed; this helps to etch the passivating magnesium oxide layer.[6] Allow the flask to cool.

-

Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium. Prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Initiation: Add a small portion (~5-10%) of the 2-bromotoluene solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling, a slight exotherm, and the disappearance of the iodine color.[7] If initiation does not occur, gentle warming or sonication may be applied.

-

Addition: Once the reaction is self-sustaining, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. Over-addition can lead to excessive Wurtz coupling.

-

Completion & Use: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution of 2-tolylmagnesium bromide should be used immediately in the next step.

| Problem | Potential Cause | Solution | Reference |

| Reaction Fails to Initiate | Passivated magnesium surface; presence of moisture. | Activate Mg with iodine, 1,2-dibromoethane, or by crushing. Ensure all reagents and glassware are scrupulously dry. | [6][7] |

| Low Yield of Grignard Reagent | Wurtz coupling side reaction; incomplete reaction. | Add 2-bromotoluene slowly and dropwise. Ensure all magnesium has reacted before proceeding. | [7] |

| Cloudy/Precipitated Reagent | Schlenk equilibrium in THF. | This is normal and does not typically affect reactivity. The reagent is a complex mixture of species in solution. | [6] |

| Table 1: Troubleshooting Guide for 2-Tolylmagnesium Bromide Formation. |

Preparation of Dicyclohexylphosphine Chloride (Cy₂PCl)

This critical electrophile is a moisture-sensitive liquid that serves as the source of the dicyclohexylphosphino group.[10][11] It is most conveniently prepared by the reaction of phosphorus trichloride (PCl₃) with two equivalents of a cyclohexyl Grignard reagent.

Causality Behind Experimental Choices: Stoichiometry is the most critical parameter in this synthesis. The goal is to achieve double substitution on the PCl₃ molecule without significant formation of the monosubstituted (CyPCl₂) or trisubstituted (PCy₃) products.[12] This is controlled by adding the Grignard reagent slowly to a cooled solution of PCl₃. The low temperature (-78 °C) helps to control the high reactivity and improve selectivity. Using slightly less than two equivalents of the Grignard reagent can help minimize the formation of the undesired tri-substituted phosphine.[12]

Experimental Protocol: Dicyclohexylphosphine Chloride

-

Setup: In a thoroughly dried, inert-atmosphere three-neck flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add a solution of cyclohexylmagnesium chloride or bromide (~1.95 equivalents) dropwise via cannula or dropping funnel to the vigorously stirred PCl₃ solution. Maintain the temperature at -78 °C throughout the addition.

-

Warm-up: After the addition is complete, stir the reaction mixture at -78 °C for one hour, then allow it to warm slowly to room temperature and stir overnight.[12]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield dicyclohexylphosphine chloride as a clear, colorless liquid.[13]

The Coupling Reaction: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride on the phosphorus atom by the 2-tolyl group from the Grignard reagent. This reaction proceeds via a bimolecular nucleophilic substitution mechanism at the phosphorus center (Sₙ2@P).[14][15]

Caption: The SN2@P mechanism for the final coupling step.

Causality Behind Experimental Choices: The reaction is typically performed at low temperatures (-10 °C to -78 °C) to control the exothermic nature of the reaction and to prevent potential side reactions, such as attack at the carbon of the cyclohexyl groups.[16] The nucleophilic carbanion of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving group.[14][15] The work-up with aqueous ammonium chloride is a mild method to quench any remaining Grignard reagent and to break up the magnesium salt complexes without using a strong acid, which could potentially protonate and oxidize the phosphine product.

Experimental Protocol: this compound

-

Setup: In a dried, inert-atmosphere three-neck flask, dissolve dicyclohexylphosphine chloride (1.0 equivalent) in anhydrous THF. Cool the solution to -10 °C in an ice/salt bath.

-

Addition: Slowly add the previously prepared solution of 2-tolylmagnesium bromide (~1.0-1.1 equivalents) dropwise to the stirred chlorophosphine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or ³¹P NMR analysis indicates the consumption of the starting chlorophosphine.[16]

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[16] Add ethyl acetate or diethyl ether and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, an off-white solid or oil, can be purified by flash column chromatography on silica gel (using a deoxygenated hexane/ethyl acetate solvent system) or by recrystallization from a suitable solvent like methanol or ethanol to yield this compound as a white solid.[2]

| Parameter | Condition | Rationale | Reference |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent and provides a suitable medium for the reaction. | [6][17] |

| Temperature | -78 °C to -10 °C, then warm to RT | Controls exothermicity and improves selectivity of the nucleophilic attack. | [16][17] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphine product and reaction of the Grignard reagent with air/moisture. | [6] |

| Work-up | Saturated aq. NH₄Cl | Mildly acidic quench to destroy excess Grignard reagent and break up magnesium salts. | [16] |

| Purification | Column Chromatography / Recrystallization | Removes inorganic salts and organic byproducts (e.g., PCy₃, 2,2'-dimethylbiphenyl). | |

| Table 2: Summary of Reaction Conditions for the Final Coupling Step. |

Summary and Outlook

The synthesis of this compound via the Grignard pathway is a reliable and well-established method. The key to a successful outcome lies in the careful execution of each step, with a strong emphasis on maintaining anhydrous and inert conditions throughout the process. Proper control over stoichiometry and temperature, particularly during the formation of the precursor chlorophosphine and the final coupling step, is essential for achieving high yields and purity. The resulting ligand is a powerful tool for chemists, enabling a wide range of challenging catalytic cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][18][19]

References

-

Haque, A., Alenezi, K. M., El Moll, H., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link][3]

-

Haque, A., Alenezi, K. M., El Moll, H., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules (Basel, Switzerland), 27(13), 4253. [Link][17]

-

Bádé, S., Nádasdi, G., Rádosi, A., Kégl, T., & Kollár, L. (2019). Aryl-Diadamantyl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Synthesis, Structural Analysis, and Application. Catalysts, 9(11), 939. [Link][1]

-

Savoo, N., Rhyman, L., & Ramasami, P. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Physical Chemistry Chemical Physics, 24(13), 7747–7757. [Link][14]

-

Savoo, N., Rhyman, L., & Ramasami, P. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Physical chemistry chemical physics : PCCP, 24(13), 7747–7757. [Link][15]

-

Haque, A., Alenezi, K. M., El Moll, H., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link][4]

-

Haque, A., Alenezi, K. M., El Moll, H., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link][5]

-

Savoo, N., Rhyman, L., & Ramasami, P. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Physical Chemistry Chemical Physics, 24(13), 7747-7757. [Link][20]

-

CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane. (2015). Google Patents. [21]

-

Mkhonza, N. P., Mvula, E., & Guzei, I. A. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki-Miyaura cross-coupling reactions. RSC advances, 11(43), 26903–26915. [Link][18]

-

McAuliffe, C. A., & Levason, W. (1979). Preparation and properties of tertiary p-alkylarylphosphines containing straight-chain alkyl groups. Journal of the Chemical Society, Perkin Transactions 1, 245-248. [Link][23]

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2016). 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 93, 14-28. [Link][24]

-

Study.com. (n.d.). How do you synthesize benzoic acid from p-bromotoluene?. [Link][25]

-

Kielar, K., et al. (2012). Synthesis of Sym-Phos {dicyclohexyl-[3-(2,4,6-trimethoxyphenyl)- 4-methoxynaphth-2-yl]phosphine} ligand and its application in Suzuki-Miyaura reaction. ResearchGate. [Link][26]

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link][27]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link][8]

-

PubChem. (n.d.). Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)-. [Link][28]

-

Edusprouts. (2013). Lab Report on Grignard Synthesis of p-tolyl magnesium bromide and p-toluic acid. [Link][9]

-

Fogh, A. A., et al. (2022). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ジシクロヘキシル(2-メチルフェニル)ホスフィン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. [PDF] Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 10. chembk.com [chembk.com]

- 11. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Page loading... [guidechem.com]

- 14. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: S N 2@P or the novel S N 2@Cl followed by S N 2@C? ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00258B [pubs.rsc.org]

- 15. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

- 22. Chlorodicyclohexylphosphine|lookchem [lookchem.com]

- 23. Preparation and properties of tertiary p-alkylarylphosphines containing straight-chain alkyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. orgsyn.org [orgsyn.org]

- 25. homework.study.com [homework.study.com]

- 26. researchgate.net [researchgate.net]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)- | C33H49P | CID 71309965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dicyclohexyl(2-methylphenyl)phosphine: A Comprehensive Technical Guide for Advanced Catalysis

Introduction: The Strategic Advantage of Steric Hindrance and Electron Richness in Catalysis

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Dicyclohexyl(2-methylphenyl)phosphine, a monodentate phosphine ligand, has emerged as a critical tool for chemists, prized for its ability to significantly enhance the efficacy of transition metal-catalyzed cross-coupling reactions. Its unique architecture, featuring bulky dicyclohexyl groups and an electron-donating 2-methylphenyl (o-tolyl) moiety, imparts a combination of steric hindrance and electron-richness to the metal center. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights into its application and the mechanistic rationale for its exceptional performance in pivotal catalytic transformations.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature, a characteristic that simplifies its handling and storage compared to liquid phosphine ligands.[1] Its high melting point is indicative of a stable crystalline structure.[1] While insoluble in water, it exhibits good solubility in common organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane, facilitating its use in a wide range of reaction conditions.[2]

Data Summary Table: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 173593-25-4 | [1] |

| Molecular Formula | C₁₉H₂₉P | [1] |

| Molecular Weight | 288.41 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 90-93 °C | [1] |

| Solubility | Insoluble in water; Soluble in THF, toluene, dichloromethane | [2] |

| Stability | Stable under recommended storage conditions; sensitive to air |

Synthesis and Characterization: A Pathway to a High-Performance Ligand

The synthesis of this compound typically involves the reaction of a Grignard reagent derived from 2-bromotoluene with chlorodicyclohexylphosphine. This method provides a reliable route to the desired product.

Experimental Protocol: Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous THF. A solution of 2-bromotoluene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-methylphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start.

-

Phosphination: The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of chlorodicyclohexylphosphine in anhydrous THF is added dropwise to the stirred Grignard solution.

-

Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.

Characterization

The identity and purity of the synthesized ligand are confirmed using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the aliphatic protons of the two cyclohexyl rings.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the aromatic ring, the methyl group, and the cyclohexyl groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands and will exhibit a single characteristic peak, confirming the presence of the phosphorus atom.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

The Mechanistic Role in Catalysis: Unraveling the "Why"

The efficacy of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, stems from its unique steric and electronic properties.[3]

The two bulky dicyclohexyl groups create a sterically demanding environment around the metal center. This steric hindrance promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle.[4] Furthermore, the bulky nature of the ligand facilitates the final reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, leading to faster reaction rates and higher yields.[5]

The 2-methylphenyl group is an electron-donating group. This electronic effect increases the electron density on the phosphorus atom, which in turn donates more electron density to the palladium center. This increased electron density on the palladium enhances its reactivity in the oxidative addition of aryl halides, particularly for less reactive aryl chlorides.[6][7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The Buchwald-Hartwig amination catalytic cycle.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. I[1]t is also harmful to aquatic life with long-lasting effects. A[1]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. I[1]t should be handled in a well-ventilated area or a fume hood. As with many phosphine ligands, it can be sensitive to air and should be stored under an inert atmosphere to prevent oxidation.

Conclusion

This compound stands out as a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its well-defined steric and electronic properties provide a rational basis for its ability to promote high catalytic activity and broad substrate scope. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and mechanistic role in catalysis, offering valuable insights for researchers and professionals in drug development and materials science. The continued exploration and application of such well-designed ligands will undoubtedly continue to drive innovation in synthetic chemistry.

References

-

Organic Syntheses. (2015, December 22). 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

-

PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl. Retrieved from [Link]

-

ResearchGate. (Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine: En route to stable frustrated Lewis pairs-hydrogen adducts in water. Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. In Polymers (Basel) (Vol. 16, Issue 7, p. 949). Retrieved from [Link]

-

ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. Download Scientific Diagram. Retrieved from [Link]

-

Organic Syntheses. (2024). Org. Synth. 2024, 101, 423. Retrieved from [Link]

-

YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]

-

ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

-

ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Request PDF. Retrieved from [Link]

-

ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]

-

ResearchGate. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Request PDF. Retrieved from [Link]

-

ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. IV. NMR Spectra. Retrieved from [Link]

-

University of Liverpool IT Services. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Retrieved from [Link]

-

Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

-

PubChem. Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)-. Retrieved from [Link]

-

PubChem. Dicyclohexyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine. Retrieved from [Link]

-

Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Accounts of Chemical Research (Vol. 41, Issue 11, pp. 1461–1473). Retrieved from [Link]

-

PubChem. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Retrieved from [Link]

-

ResearchGate. How pyrophoric is dicyclohexylphosphine?. Retrieved from [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]

-

ResearchGate. Predicting the Air Stability of Phosphines. Request PDF. Retrieved from [Link]

-

PubChem. Dicyclohexylphenylphosphine. Retrieved from [Link]

-

PubChem. Dicyclohexyl(2,6-diisopropoxyphenyl)phosphine. Retrieved from [Link]

-

ResearchGate. Fragments of the IR spectra of (1) 2-ethylhexyl.... Retrieved from [Link]

-

ResearchGate. Exploring the Stability of Primary Phosphine Oxides: Correlation with Primary Phosphine′s Air‐Stability?. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). Phosphaallyl complexes of Ru(ii) derived from dicyclohexylvinylphosphine (DCVP). Retrieved from [Link]

Sources

- 1. This compound 95 173593-25-4 [sigmaaldrich.com]

- 2. Buy Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine | 221187-50-4 [smolecule.com]

- 3. Buy this compound | 173593-25-4 [smolecule.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Dicyclohexyl(2-methylphenyl)phosphine: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl(2-methylphenyl)phosphine, a member of the bulky and electron-rich phosphine ligand family, has emerged as a critical tool in modern synthetic chemistry. Its unique steric and electronic properties make it an invaluable ligand for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides an in-depth overview of its core attributes, synthesis, and applications, with a focus on its role in facilitating challenging chemical transformations relevant to pharmaceutical and materials science research.

Physicochemical Properties and Molecular Structure

This compound is a solid at room temperature with a melting point range of 90-93 °C.[1] The defining structural features of this ligand are the two bulky cyclohexyl groups and the electron-donating 2-methylphenyl (o-tolyl) group attached to the central phosphorus atom. This specific arrangement imparts a unique combination of steric hindrance and electron-richness that is crucial for its catalytic activity.

The steric bulk of the dicyclohexylphosphine moiety facilitates the formation of coordinatively unsaturated, monoligated metal complexes, which are often the active catalytic species.[2] The o-tolyl group, with its methyl substituent in the ortho position, further contributes to the steric environment around the phosphorus atom and also enhances its electron-donating ability. These characteristics are instrumental in promoting the oxidative addition of substrates to the metal center and facilitating the final reductive elimination step in catalytic cycles.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉P | Sigma-Aldrich[1] |

| Molecular Weight | 288.41 g/mol | Sigma-Aldrich[1] |

| CAS Number | 173593-25-4 | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 90-93 °C | Sigma-Aldrich[1] |

| Functional Group | Phosphine | Sigma-Aldrich[1] |

Synthesis of this compound

A plausible synthetic route would involve the reaction of 2-methylphenylmagnesium bromide with dicyclohexylphosphine chloride. The Grignard reagent, prepared from 2-bromotoluene and magnesium, would act as the nucleophile, displacing the chloride on the phosphorus atom.

Representative Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Applications in Catalysis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating nature enhance the reactivity of the palladium catalyst, enabling the coupling of challenging substrates, including unactivated and deactivated aryl chlorides.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The use of this compound and similar bulky, electron-rich phosphines has significantly expanded the scope of this reaction to include less reactive aryl chlorides.[3]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound and its analogs are highly effective ligands for this transformation, facilitating the coupling of a wide range of amines with aryl halides.[4][5]

Representative Experimental Protocol for Buchwald-Hartwig Amination:

The following is a general protocol for a Buchwald-Hartwig amination reaction using a bulky phosphine ligand like this compound. This protocol is based on established procedures for similar catalyst systems.[6]

-

Reaction Setup: In a glovebox, an oven-dried reaction vial is charged with Pd₂(dba)₃ (palladium source), this compound, the aryl halide (1.0 mmol), and a strong base such as sodium tert-butoxide (1.2 mmol).

-

Reagent Addition: The vial is sealed with a septum, removed from the glovebox, and the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired aryl amine.

Safety and Handling

This compound is a chemical that requires careful handling by trained personnel in a laboratory setting.[4]

Hazard Identification:

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Conclusion

This compound is a highly valuable ligand in the field of organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its well-defined steric and electronic properties contribute to its effectiveness in promoting challenging transformations. A thorough understanding of its properties, applications, and safe handling procedures is essential for its successful utilization in research and development, particularly in the synthesis of complex molecules for the pharmaceutical and materials industries.

References

-

DICYCLOHEXYLPHOSPHINE Safety Data Sheet. (2015, December 18). Gelest, Inc. Retrieved January 7, 2026, from [Link]

-

Ligand design for cross-couplings: phosphines. (2024, January 9). OpenChemHub. Retrieved January 7, 2026, from [Link]

-

This compound | CAS#:173593-25-4. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

-

High-Performance 2-(Dicyclohexylphosphino)-2'-methylbiphenyl: Your Key Ligand for Advanced Catalysis and Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. This compound | CAS#:173593-25-4 | Chemsrc [chemsrc.com]

- 8. gelest.com [gelest.com]

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Analysis of Dicyclohexyl(2-methylphenyl)phosphine

Introduction: The Role of NMR in Characterizing Advanced Phosphine Ligands

Dicyclohexyl(2-methylphenyl)phosphine, also known as (o-Tolyl)dicyclohexylphosphine, is a member of the sterically demanding, electron-rich phosphine ligand family. Such ligands are crucial in modern catalysis, enabling challenging cross-coupling reactions involving unactivated or deactivated aryl chlorides and facilitating reactions like hydroformylation.[1][2] The precise steric and electronic properties of the phosphine ligand dictate the efficacy, selectivity, and turnover rate of the catalytic cycle. Consequently, unambiguous structural confirmation and purity assessment are paramount for any researcher employing this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[3][4] ¹H NMR provides a detailed map of the proton environments within the molecule, while ³¹P NMR offers a highly sensitive and direct probe of the phosphorus atom's chemical environment, revealing crucial information about its oxidation state, bonding, and purity.[5][6]

This guide provides a comprehensive analysis of the expected ¹H and ³¹P NMR spectral data for this compound. While a publicly available, fully assigned spectrum for this specific molecule is not readily cataloged, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to present a robust, predictive analysis. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of high-quality NMR data for this and similar air-sensitive phosphine ligands.

Predicted Spectral Data and Interpretation

The structure of this compound presents several distinct regions for NMR analysis. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on data from analogous compounds such as tricyclohexylphosphine, cyclohexyldiphenylphosphine, and various triarylphosphines.[7][8]

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the numerous, diastereotopic protons of the two cyclohexyl rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Rationale & Notes |

| Cyclohexyl Protons (22H) | 1.0 – 2.5 | Complex Multiplets (m) | JH-H ≈ 2-13 Hz; JP-H ≈ 2-15 Hz | The cyclohexyl protons will appear as a series of broad, overlapping multiplets. The exact chemical shifts are highly sensitive to the ring conformation and their spatial relationship to the phosphorus atom. Signals will be further complicated by both geminal/vicinal H-H couplings and P-H couplings over two and three bonds. Data from cyclohexyldiphenylphosphine shows these protons in a similar range.[7] |

| Aromatic Protons (4H) | 7.0 – 7.6 | Multiplets (m) | JH-H ≈ 7-8 Hz; JP-H ≈ 4-8 Hz | Protons on the 2-methylphenyl (o-tolyl) ring will resonate in the typical aromatic region. The ortho-methyl group and the bulky dicyclohexylphosphino group will break the symmetry, leading to four distinct signals, likely appearing as complex multiplets due to ortho, meta, and para H-H couplings, as well as P-H coupling. |

| Methyl Protons (3H) | 2.2 – 2.5 | Doublet (d) | ³JP-H ≈ 3-5 Hz | The methyl protons on the tolyl group are expected to appear as a doublet due to a three-bond coupling to the phosphorus atom. The chemical shift is typical for a methyl group attached to an aromatic ring. |

³¹P NMR Spectroscopy: A Direct Probe of the Ligand Core

³¹P NMR is exceptionally informative for phosphine ligands. The spectrum is typically simple, often consisting of a single resonance in a proton-decoupled experiment, whose chemical shift is highly indicative of the ligand's electronic properties.

Table 2: Predicted ³¹P{¹H} NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| ³¹P | +5 to +15 | The chemical shift of tertiary phosphines is sensitive to the nature of the substituents. Electron-donating alkyl groups shift the resonance downfield (more positive), while aryl groups shift it upfield (more negative). For reference, Tricyclohexylphosphine (P(C₆H₁₁)₃) resonates at +10.5 ppm, and Triphenylphosphine (PPh₃) is at -6.0 ppm. With two electron-donating cyclohexyl groups and one aryl group, the chemical shift is predicted to be in the positive region, closer to that of tricyclohexylphosphine. The oxidized form of the phosphine (phosphine oxide) would appear at a significantly different, downfield chemical shift (typically > +40 ppm), making ³¹P NMR an excellent tool for assessing sample purity and degradation.[5][9] |

Visualizing the Structure for NMR Assignment

The following diagram illustrates the distinct proton environments within the this compound molecule, correlating to the predictions in Table 1.

Caption: Molecular structure with key proton environments highlighted.

Experimental Protocols for Data Acquisition

Acquiring high-quality, reproducible NMR data for phosphine ligands requires careful attention to sample preparation and instrument parameters. The following protocols are designed to serve as a self-validating system for researchers.

Protocol 1: Sample Preparation (Under Inert Atmosphere)

Phosphine ligands are frequently sensitive to air and can oxidize to phosphine oxides.[5][9] This protocol minimizes that risk.

-

Glassware Preparation: Dry a 5 mm NMR tube and a small vial with a screw cap in an oven at 120 °C for at least 4 hours. Allow them to cool to room temperature in a desiccator.

-

Inert Environment: Transfer the NMR tube, vial, and a magnetic stir bar into a glovebox with an inert atmosphere (N₂ or Ar).

-

Sample Weighing: Weigh approximately 10-20 mg of this compound directly into the vial.

-

Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) to the vial. Chloroform-d (CDCl₃) is a common choice.[9]

-

Dissolution: Gently swirl or stir the vial until the sample is fully dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution into the NMR tube.

-

Sealing: Securely cap the NMR tube. For long-term storage or sensitive experiments, the tube can be flame-sealed under vacuum or sealed with a J. Young valve.

-

External Referencing (for ³¹P): For precise ³¹P NMR, an external standard is used.[10] A sealed capillary containing 85% H₃PO₄ in D₂O can be inserted into the NMR tube.

Protocol 2: ¹H NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Standard ¹H Spectrum:

-

Pulse Program: Use a standard single-pulse experiment.

-

Pulse Angle: 30-45° flip angle to balance signal with faster repetition.

-

Acquisition Time (AT): 3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

-

Protocol 3: ³¹P{¹H} NMR Data Acquisition (Proton Decoupled)

The ³¹P nucleus often has long relaxation times (T₁), requiring specific parameter adjustments for accurate and efficient data collection.[5][11]

-

Instrument Tuning: Tune the NMR probe to the ³¹P frequency (~202 MHz on a 500 MHz ¹H instrument).[4]

-

Decoupled ³¹P Spectrum:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30° flip angle is recommended to shorten the required relaxation delay.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): A longer delay is critical. Start with 10-15 seconds.[5] For truly quantitative results, an inverse-gated decoupling experiment with a delay of 5 times the longest T₁ should be used.[11]

-

Number of Scans (NS): 64-256 scans, depending on the sample concentration.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.[10][12]

-

Workflow for NMR Data Analysis

The following workflow ensures a systematic and thorough interpretation of the acquired spectral data.

Caption: A systematic workflow for NMR data processing and analysis.

Conclusion

The comprehensive NMR characterization of this compound is essential for its effective use in research and development. This guide provides a robust predictive framework for its ¹H and ³¹P NMR spectra, grounded in the analysis of analogous structures. The detailed protocols for sample preparation and data acquisition are designed to yield high-fidelity, reliable data while mitigating common issues such as sample oxidation. By following the outlined interpretation workflow, researchers can confidently confirm the structure and assess the purity of this valuable phosphine ligand, ensuring the integrity and reproducibility of their subsequent experimental work.

References

-

Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek Blog. [Link]

-

Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. ResearchGate. [Link]

-

A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. ACS Publications. [Link]

-

A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. ACS Publications. [Link]

-

Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]

-

Synthesis, crystal structure and spectral studies of silver(I) cyclohexyldiphenylphosphine complexes. University of Pretoria. [Link]

-

Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. PubMed Central. [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. [Link]

-

Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent. ResearchGate. [Link]

-

Correlation of nuclear magnetic resonance coupling constants with transition metal–ligand bond lengths in tertiary phosphine complexes. Semantic Scholar. [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

31 Phosphorus NMR. University of Sheffield. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. [Link]

-

31 P NMR shifts and 2 J PP coupling constants of phosphines. ResearchGate. [Link]

-

Prediction of 31P Nuclear Magnetic Resonance Chemical Shifts for Phosphines. PubMed. [Link]

-

Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. ACS Publications. [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

-

Standards for 31 P NMR Measurement and Spiking Experiments. ResearchGate. [Link]

-

Electronic structure and 31P NMR chemical shift of substituted triaryl, diaryl methyl and dimethyl aryl phosphates - A semi-empirical molecular orbital approach. ResearchGate. [Link]

-

Measurement of the Coupling Constants 1J(57Fe-13C) and 1J(57Fe-31P) in Phosphine and Carbonyl Complexes of Iron. The Royal Society of Chemistry. [Link]

-

31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Semantic Scholar. [Link]

-

Supplementary Material. The Royal Society of Chemistry. [Link]

-

Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. National Institutes of Health. [Link]

-

Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy. YouTube. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]

-

Revised Structure of 2-Cyclohexyl-3,4-diphenyl-1,2-oxaphosphetane 2-Oxide. J-STAGE. [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]

-

Dicyclohexylphenylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

31P NMR Chemical Shift of Phosphorous Compounds. Michigan State University. [Link]

-

31 P{ 1 H} NMR spectrum of 3. ResearchGate. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Synthesis of Sym-Phos {dicyclohexyl-[3-(2,4,6-trimethoxyphenyl)- 4-methoxynaphth-2-yl]phosphine} ligand and its application in Suzuki-Miyaura reaction. ResearchGate. [Link]

-

Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. The Royal Society of Chemistry. [Link]

-

Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)-. PubChem. [Link]

Sources

- 1. ジシクロヘキシル(2-メチルフェニル)ホスフィン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]

- 9. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 10. youtube.com [youtube.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Dicyclohexyl(2-methylphenyl)phosphine

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Dicyclohexyl(2-methylphenyl)phosphine, a bulky phosphine ligand of significant interest in catalysis.[1][2] Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the entire workflow, from the critical initial step of crystal growth for an air-sensitive compound to the final stages of structure solution, refinement, and validation. While a published crystal structure for this specific phosphine was not found in publicly accessible databases at the time of this writing, this guide establishes a robust framework for its determination. We will explore the theoretical underpinnings of crystallographic analysis and provide practical, field-proven protocols. The causality behind experimental choices is elucidated, ensuring a self-validating system of protocols. This guide is grounded in authoritative crystallographic standards and practices.

Introduction: The Significance of Structural Elucidation

This compound, with the chemical formula C₁₉H₂₉P, is a solid organophosphorus compound widely employed as a ligand in transition metal-catalyzed cross-coupling reactions.[1][2] Its steric bulk and electronic properties, conferred by the two cyclohexyl groups and the ortho-methylated phenyl ring, are pivotal to the efficiency and selectivity of catalytic processes such as Suzuki and Buchwald-Hartwig couplings. A precise understanding of its three-dimensional structure at the atomic level is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for providing this detailed structural information, revealing crucial parameters like bond lengths, bond angles, and intermolecular interactions.[3][4][5] This knowledge is invaluable for rational ligand design, understanding reaction mechanisms, and establishing structure-activity relationships.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the subject compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₉P | [1] |

| Molecular Weight | 288.41 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 90-93 °C | [1] |

| CAS Number | 173593-25-4 | [1] |

Experimental Workflow for Crystal Structure Determination

The successful determination of a crystal structure is contingent on a meticulously executed series of experimental and computational steps. The workflow for an air-sensitive compound like this compound requires specialized handling techniques to prevent degradation.

Figure 1: High-level experimental workflow for crystal structure determination.

Crystal Growth: The Foundation of Quality Data

Obtaining high-quality single crystals is often the most challenging aspect of SCXRD. For air-sensitive compounds, this process must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[6][7]

2.1.1. Recommended Crystallization Protocols

Several methods are suitable for growing single crystals of air-sensitive organophosphorus compounds:

-

Slow Evaporation: This is a straightforward technique for air-stable compounds, but can be adapted for air-sensitive materials by allowing slow evaporation of a solvent in a loosely sealed vial inside a glovebox.[8]

-

Slow Cooling: This is a highly effective method where a saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[9][10] This gradual decrease in temperature reduces the solubility of the compound, promoting slow and orderly crystal growth. The use of a programmable freezer or insulated container can facilitate a slow cooling rate.[10]

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[10] A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[6]

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[8][10] Crystals form at the interface as the solvents slowly diffuse into one another.

Step-by-Step Protocol for Slow Cooling using a Schlenk Flask:

-

Preparation: In a glovebox or under a positive pressure of inert gas, add a small amount of this compound to a clean, dry Schlenk flask.

-

Dissolution: Add a suitable, dry, and degassed solvent (e.g., toluene, THF, or a mixture) dropwise until the solid is nearly dissolved at room temperature.

-

Saturation: Gently warm the flask with a heat gun until all the solid dissolves to create a saturated solution.[9] If necessary, add a minimal amount of additional solvent to achieve complete dissolution at the elevated temperature.[9]

-

Isolation and Cooling: Seal the Schlenk flask and remove it from the Schlenk line. Place the flask in a dewar filled with a warm solvent or in a styrofoam box to ensure slow cooling to room temperature, followed by transfer to a refrigerator or freezer.[9]

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor using a cannula or syringe under inert atmosphere.[6] Wash the crystals with a small amount of cold, dry anti-solvent and briefly dry them under a gentle stream of inert gas.[6]

Crystal Mounting and Data Collection

The selected crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces with no visible cracks or defects.

-

Mounting: Under a microscope, the selected crystal is carefully picked up using a cryo-loop and coated in a cryo-protectant (e.g., paratone-N oil) to prevent degradation from air and moisture and to protect it during flash-cooling. The loop is then mounted on a goniometer head.

-

Flash-Cooling: The mounted crystal is immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.

-

Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, collects the diffraction data.[5] Software suites like Bruker's APEX or Rigaku's CrysAlisPro are used to control the data collection process.[1][9][11] The software automatically centers the crystal, determines the unit cell, and devises a data collection strategy to ensure a complete and redundant dataset is collected.

Computational Workflow for Structure Solution and Refinement

Once the diffraction data has been collected, a series of computational steps are required to solve and refine the crystal structure.

Figure 2: Computational workflow for structure solution and refinement.

Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections.

-

Integration: The software identifies the positions of the diffraction spots on each image and integrates their intensities.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution

The goal of structure solution is to obtain an initial model of the crystal structure.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: For small molecules like this compound, direct methods are typically used to solve the phase problem and generate an initial electron density map.[12] The program SHELXT is a powerful tool for this purpose.[3] This initial solution usually reveals the positions of the heavier atoms (phosphorus and carbon).

Structure Refinement

The initial structural model is refined to improve its agreement with the experimental data.

-

Full-Matrix Least-Squares Refinement: The atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The program SHELXL is the standard for this process.[13]

-

Visualization and Model Building: Graphical user interfaces like Olex2 provide a user-friendly platform for visualizing the structure, identifying and assigning atoms, and preparing the input files for refinement.[7][14][15][16][17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are usually refined for all non-hydrogen atoms.

Refinement Parameters to Monitor:

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small molecule structures.

-

wR2: A weighted R-factor based on intensities.

-

Goodness of Fit (GooF): Should be close to 1.0 for a good refinement.

Structure Validation

Before publication or deposition in a database, the final crystal structure must be rigorously validated.

-

PLATON and checkCIF: The program PLATON offers a suite of tools for checking the quality of a crystal structure, including tests for missed symmetry and the analysis of intermolecular contacts.[2][6][8][10] The International Union of Crystallography (IUCr) provides the checkCIF service, which uses PLATON to generate a validation report that highlights any potential issues or inconsistencies in the crystallographic data.[5][18][19][20][21] This is a crucial step to ensure the scientific integrity of the reported structure.

Analysis and Interpretation of the Crystal Structure

Assuming a successful structure determination, the final Crystallographic Information File (CIF) will contain a wealth of information.

Expected Structural Features of this compound:

-

Coordination Geometry: The phosphorus atom is expected to have a tetrahedral coordination geometry.

-

Bond Lengths and Angles: The P-C bond lengths and the C-P-C bond angles will be of particular interest. The steric hindrance from the ortho-methyl group and the bulky cyclohexyl groups may lead to slight distortions from ideal tetrahedral geometry.

-

Conformation: The orientation of the two cyclohexyl groups and the 2-methylphenyl group relative to each other will define the overall conformation of the molecule. The cyclohexyl rings are expected to adopt a chair conformation.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice will be determined by weak van der Waals interactions. The absence of strong hydrogen bond donors or acceptors suggests that these will be the dominant intermolecular forces.

Conclusion